molecular formula C19H18FN3O2 B2915260 (E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide CAS No. 2035021-68-0

(E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide

Cat. No.: B2915260
CAS No.: 2035021-68-0
M. Wt: 339.37
InChI Key: UQKNGOHJMVOIIH-VOTSOKGWSA-N
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Description

(E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is a synthetic acrylamide derivative featuring a fluorophenyl substituent and a pyrrolopyridine-based heterocyclic core. The fluorine atom at the ortho position of the phenyl group may influence electronic properties and binding affinity, as seen in analogous compounds with halogen substitutions .

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-22-11-8-15-9-12-23(19(25)18(15)22)13-10-21-17(24)7-6-14-4-2-3-5-16(14)20/h2-9,11-12H,10,13H2,1H3,(H,21,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKNGOHJMVOIIH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The biological activity of acrylamide derivatives often relates to their interaction with various biological targets, including enzymes and receptors. Acrylamide itself has been studied for its neurotoxic effects, which can inform the potential impacts of similar compounds. The presence of the pyrrolopyridine moiety in this compound suggests possible interactions with biological pathways involving kinase inhibition or receptor modulation.

Anticancer Activity

Research on related pyrrolopyridine compounds indicates significant anticancer properties. For instance, studies have shown that certain derivatives exhibit potent activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism typically involves the induction of apoptosis or cell cycle arrest through the modulation of signaling pathways related to cancer progression.

Antimicrobial Properties

Compounds with similar structures have also been evaluated for antimicrobial activity. For example, studies have reported that certain substituted phenyl derivatives show considerable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. This suggests that the fluorophenyl group in our compound may enhance such properties.

Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPyrrolopyridinesInduction of apoptosis in MCF-7 and A549 cells
AntimicrobialFluorophenyl DerivativesInhibition of S. aureus and E. faecalis growth
Enzyme InhibitionAcrylamide DerivativesNeurotoxic effects linked to enzyme interaction

Case Studies

  • Anticancer Activity : A study by Elumalai et al. (2023) demonstrated that N-heterocycles like pyrrolopyridines exhibit significant cytotoxicity against breast cancer cell lines, attributed to their ability to induce apoptosis through mitochondrial pathways.
  • Neurotoxicity : Research on acrylamide has shown that chronic exposure can lead to peripheral neuropathy, highlighting the need for caution when evaluating similar compounds for therapeutic use.
  • Antimicrobial Efficacy : A recent evaluation found that certain benzimidazole derivatives with fluorinated phenyl groups exhibited strong antibacterial activity, indicating a potential for developing new antimicrobial agents based on similar structural motifs.

Recent Advances

Recent advancements in the synthesis of N-heterocycles have opened avenues for exploring their biological activities further. The incorporation of electron-withdrawing groups like fluorine has been noted to enhance potency in various assays, particularly against cancer cells and bacteria.

Future Directions

Future research should focus on:

  • In vitro and in vivo studies : To fully elucidate the pharmacodynamics and pharmacokinetics of (E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide.
  • Mechanistic studies : To determine specific molecular targets and pathways affected by this compound.
  • Safety profiles : Comprehensive toxicity assessments are necessary to evaluate the therapeutic window for potential clinical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The pyrrolo[2,3-c]pyridine moiety distinguishes this compound from analogs such as 3-(2-chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (), which uses a chloropyridinyl group. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity.

Substituent Effects on Bioactivity

  • Fluorophenyl vs. Dimethoxyphenethyl : The fluorophenyl group in the target compound contrasts with the 3,4-dimethoxyphenethyl group in ’s derivative. Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity. Fluorine, conversely, balances hydrophobicity and electronic effects, often improving target engagement .
  • Pyrrolopyridinone vs. Pyrimidine: In ’s N-(3-((2-((3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide, the pyrrolopyrimidine core differs by one nitrogen atom. This minor structural change could shift binding modes in kinase inhibitors, as pyrrolopyrimidines are common in EGFR inhibitors .

Anticancer Potential

Compounds with pyrrolopyridine/pyrrolopyrimidine cores frequently exhibit antitumor activity. For instance, lankacidin C analogs (), which share redox-cofactor BGCs, show antitumor properties via DNA intercalation or topoisomerase inhibition. The target compound’s fluorophenyl group may enhance cytotoxicity compared to non-halogenated analogs .

Metabolic Stability

The methyl group on the pyrrolopyridinone nitrogen (1-methyl-7-oxo) likely reduces oxidative metabolism, extending half-life. This contrasts with ’s compound, where the absence of such a group may lead to faster clearance .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity (Reported/Inferred) Synthesis Yield (If Available)
(E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide Pyrrolo[2,3-c]pyridine 2-fluorophenyl, methyl-lactam Potential kinase inhibition Not reported
3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide () Pyridine Chloropyridinyl, dimethoxyphenethyl Estrogen receptor modulation 81%
N-(1-(6-Chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)acrylamide Imidazo[4,5-b]pyridine Chlorophenyl, methylpiperazine Kinase inhibition (e.g., JAK/STAT) Not reported
N-(3-((2-((3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide Pyrrolo[2,3-d]pyrimidine Fluorophenyl, methylpiperazine EGFR/PI3K inhibition Not reported

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